molecular formula C16H23N3O3 B14793882 Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate

Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate

Cat. No.: B14793882
M. Wt: 305.37 g/mol
InChI Key: UGAGPRBRNTWQGW-UHFFFAOYSA-N
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Description

Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an amino group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of Amino Group: The amino group is introduced via amination reactions.

    Formation of Benzyl Ester: The benzyl ester is formed through esterification reactions involving benzyl alcohol and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzyl ester.

    Reduction: Reduction reactions can target the carbonyl group in the ester.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Substituted pyrrolidines or esters are typical products.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Can act as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Modification: Can be used to modify proteins through covalent attachment.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent due to its structural features.

    Therapeutic Applications:

Industry

    Material Science: Used in the synthesis of polymers and other materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-pyrroline-1-carboxylate
  • Benzyl 3-aminopyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl 3-[2-aminopropanoyl(methyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)18(2)14-8-9-19(10-14)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3

InChI Key

UGAGPRBRNTWQGW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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